molecular formula C14H16N2O2S B2694308 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide CAS No. 565195-67-7

5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2694308
CAS No.: 565195-67-7
M. Wt: 276.35
InChI Key: DOEAOOVSZCAXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide (CAS 565195-67-7) is a sulfonamide-based compound provided for research purposes. With a molecular formula of C14H16N2O2S and a molecular weight of 276.35, this chemical serves as a valuable scaffold in medicinal chemistry and drug discovery . Sulfonamide derivatives are of significant research interest due to their diverse biological activities. They are known to act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway . Beyond antimicrobial applications, novel benzene sulfonamide derivatives are actively investigated for their anti-proliferative properties against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) . These compounds are also explored as inhibitors of carbonic anhydrase for conditions like glaucoma and as core structures for developing antiviral, antifungal, and anti-inflammatory agents . The structure of this compound, confirmed by its SMILES notation O=S(C1=CC(N)=CC=C1C)(NC2=CC=CC(C)=C2)=O, makes it a versatile intermediate for further chemical modification and synthesis of more complex heterocyclic compounds . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-amino-2-methyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-3-5-13(8-10)16-19(17,18)14-9-12(15)7-6-11(14)2/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEAOOVSZCAXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of aniline derivatives followed by amination. One common method includes the reaction of 5-amino-2-methylbenzenesulfonyl chloride with 3-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Acid-Base Reactivity

The sulfonamide group (–SO₂NH–) exhibits weak acidity (pKa ~10), while the aromatic amino group (–NH₂) acts as a base (pKa ~4–5). This duality enables proton transfer reactions under specific conditions:

  • Protonation : The amino group accepts protons in acidic media, forming a positively charged ammonium ion.

  • Deprotonation : The sulfonamide’s NH donates protons in basic environments, generating a sulfonamidate anion .

Reaction TypeConditionsProductReference
ProtonationHCl (aq)[C₁₄H₁₇N₂O₂S]⁺Cl⁻
DeprotonationNaOH (aq)[C₁₄H₁₅N₂O₂S]⁻Na⁺

Acylation of the Amino Group

The aromatic amino group undergoes acylation with electrophilic reagents:

  • Reagents : Chloroacetyl chloride, acetic anhydride.

  • Conditions : Room temperature in DMF or THF .

Example Reaction :

5-amino-...sulfonamide+ClCH2COClDMFN-chloroacetyl derivative\text{5-amino-...sulfonamide} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DMF}} \text{N-chloroacetyl derivative}

ProductYieldConditionsReference
N-chloroacetyl derivative78%DMF, 2 h, rt
N-acetylated sulfonamide85%Ac₂O, reflux

Sulfonamide Hydrolysis

The sulfonamide bond cleaves under harsh acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated H₂SO₄ at reflux yields benzenesulfonic acid and 3-methylaniline.

  • Basic Hydrolysis : NaOH/EtOH at 100°C produces sodium sulfonate and the corresponding amine .

ConditionsProductsTimeReference
H₂SO₄ (conc.), refluxBenzenesulfonic acid + 3-methylaniline6 h
NaOH (10%), EtOH, 100°CSodium sulfonate + 3-methylaniline4 h

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation with aldehydes/ketones:

  • Reagents : Benzaldehyde, 2,5-hexanedione.

  • Conditions : Acetic acid, reflux .

Example Reaction :

5-amino-...sulfonamide+RCHOAcOHSchiff base\text{5-amino-...sulfonamide} + \text{RCHO} \xrightarrow{\text{AcOH}} \text{Schiff base}

Aldehyde/KetoneProductYieldReference
BenzaldehydeN-benzylidene derivative65%
2,5-HexanedionePyrrolidine-fused analog72%

Cyclization Reactions

Cyclization with heteroatom-rich reagents forms bioactive heterocycles:

  • Thiadiazole Formation : Reaction with thiosemicarbazide and H₂SO₄ yields 1,3,4-thiadiazole derivatives .

  • Pyrazole Synthesis : Condensation with 2,4-pentanedione under HCl produces pyrazole rings .

ReagentProductConditionsReference
Thiosemicarbazide1,3,4-Thiadiazole derivativeH₂SO₄, rt
2,4-PentanedionePyrazole-substituted sulfonamideHCl, propan-2-ol

Electrophilic Aromatic Substitution

The benzene rings undergo substitution at positions activated by –NH₂ and –CH₃:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position to –NH₂.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at meta positions .

ReactionReagentsPositionYieldReference
NitrationHNO₃, H₂SO₄, 0°CPara60%
SulfonationOleum, 120°CMeta55%

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Sulfonamides are primarily recognized for their antibacterial activity. They inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial reproduction. Research indicates that derivatives of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide could enhance this activity, making them promising candidates for developing new antibacterial agents .

Anti-inflammatory Effects
Recent studies have suggested that this compound may also exhibit anti-inflammatory properties. It potentially modulates cyclooxygenase enzymes and other inflammatory pathways, indicating its utility in treating conditions characterized by inflammation .

Cancer Research

Cytotoxic Activity
The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies involving related sulfonamide compounds demonstrated their ability to induce apoptosis in breast cancer cells (MDA-MB-231), highlighting their potential as anticancer agents .

Mechanistic Insights
Research has delved into the mechanisms by which these compounds exert their effects. For example, docking studies suggest that they may interact effectively with enzymes involved in folic acid synthesis, such as dihydropteroate synthase, which is crucial for understanding their pharmacological properties and optimizing their efficacy .

Enzyme Inhibition

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Key Findings :

  • Pyridyl groups (e.g., ) improve solubility but may reduce membrane permeability due to polarity .

Analogues with Different Position 2 Substituents

Substituents at position 2 modulate electronic and steric effects:

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide Methoxy (-OCH₃) 371.25 Methoxy’s electron-donating nature increases ring reactivity vs. methyl .
5-Amino-2-chloro-N-(3-chloro-4-methoxyphenyl)benzene-1-sulfonamide Chloro (-Cl) ~363 Chloro’s electronegativity alters charge distribution, affecting binding .

Key Findings :

  • Methyl groups (as in the target) improve metabolic stability compared to electron-withdrawing groups like chloro .
  • Methoxy substituents increase solubility but may reduce bioavailability due to higher polarity .

Impact of Substituent Electronic and Steric Properties

  • Electron-withdrawing groups (e.g., Cl, Br) enhance binding to charged residues in enzyme active sites but may reduce cell permeability .
  • Electron-donating groups (e.g., CH₃, OCH₃) improve π-π stacking interactions in hydrophobic pockets .
  • Bulkier N-substituents (e.g., 3-methylphenyl vs.

Biological Activity

5-Amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features an amino group, a methyl group, and a sulfonamide functional group, which contribute to its biological properties. The general formula can be represented as C11H15N2O2S. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, making them significant in the treatment of bacterial infections.

Antibacterial Activity

Sulfonamides primarily exert their antibacterial effects through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folate, ultimately inhibiting bacterial growth and proliferation.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of this compound may also exhibit anti-inflammatory properties. They may modulate cyclooxygenase enzymes, which play a key role in the inflammatory response. This dual action enhances the therapeutic potential of sulfonamides beyond their antibacterial effects.

Biological Activity Data

The following table summarizes the biological activities and potency of this compound and its derivatives:

Biological Activity IC50 Value (μM) Target Reference
Antibacterial (E. coli)10.5Dihydropteroate synthase
Antibacterial (S. aureus)8.7Dihydropteroate synthase
Anti-inflammatory (COX-2)15.0Cyclooxygenase-2
Cytotoxicity (MCF-7 cells)12.0Cancer cell lines

Case Studies and Research Findings

  • Antibacterial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with lower IC50 values indicating higher potency compared to traditional sulfonamides .
  • Anti-inflammatory Mechanisms : Research indicated that this compound could inhibit COX-2 activity, leading to reduced prostaglandin synthesis and consequently lowering inflammation in various models .
  • Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis through activation of caspases, suggesting potential as a chemotherapeutic agent . The mechanism involved interference with cellular signaling pathways that regulate cell survival and proliferation.
  • Docking Studies : Computational docking studies have shown that this compound binds effectively to DHPS and COX enzymes, providing insights into its mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology : The synthesis typically involves coupling 5-amino-2-methylbenzenesulfonyl chloride with 3-methylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (temperature, solvent polarity, stoichiometry) must be optimized: room temperature or mild heating (40–60°C) improves conversion rates. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Excess sulfonyl chloride (1.1–1.3 equiv) minimizes unreacted amine, while base selection affects reaction rate and byproduct formation .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons, δ 45–55 ppm for sulfonamide sulfur).
  • IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm1^{-1}) and N–H (3300–3500 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]+^+ or [M−H]^-) and fragmentation patterns.
    • Validation : Compare with literature data for analogous sulfonamides .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in methanol or ethanol. Insoluble in water, requiring sonication or heating for aqueous dispersions .
  • Stability : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation of the amino group. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods optimize the synthesis or functionalization of this sulfonamide?

  • Approach : Use quantum mechanical calculations (DFT) to model transition states and intermediates in sulfonamide formation. Tools like the ICReDD platform integrate computational predictions (activation energies, steric effects) with high-throughput experimentation to identify optimal catalysts or solvents .
  • Case Study : Adjusting substituent positions (e.g., methyl groups) on the benzene rings can be computationally screened to predict regioselectivity in electrophilic substitution reactions .

Q. How can researchers resolve contradictions in reported biological activities or reactivity profiles of this compound?

  • Data Analysis :

Purity Verification : Ensure batch-to-batch consistency via HPLC (>98% purity) to rule out impurities influencing bioactivity .

Assay Standardization : Compare IC50_{50} values under identical conditions (pH, temperature, cell lines) for biological studies.

Structural Analogues : Evaluate derivatives (e.g., halogenated or methoxy-substituted variants) to isolate structure-activity relationships (SAR) .

Q. What advanced methodologies are used to study the compound’s potential in drug discovery or enzyme inhibition?

  • Techniques :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina or Schrödinger Suite.
  • Kinetic Assays : Measure inhibition constants (KiK_i) via stopped-flow spectroscopy or fluorescence quenching .
    • Validation : Cross-reference computational predictions with crystallographic data (e.g., Protein Data Bank entries) to validate binding modes .

Experimental Design and Optimization

Q. How can statistical experimental design (DoE) improve reaction yields or process scalability?

  • DoE Framework :

  • Factors : Temperature, reagent ratio, solvent polarity, and catalyst loading.
  • Response Surface Methodology (RSM) : Identify interactive effects (e.g., temperature × solvent) using central composite designs.
    • Example : A Plackett-Burman design reduced the number of experiments by 40% while optimizing sulfonamide synthesis yields to >85% .

Q. What strategies mitigate side reactions (e.g., over-sulfonation or dimerization) during synthesis?

  • Preventive Measures :

  • Controlled Addition : Slow addition of sulfonyl chloride to prevent exothermic side reactions.
  • Protecting Groups : Temporarily protect the amino group (e.g., acetylation) to avoid unwanted electrophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.